Synthesis Yield: High-Efficiency Route from 1,3,5-Trichlorobenzene
The synthesis of 2,4,6-Trichlorobenzaldehyde via lithiation of 1,3,5-trichlorobenzene and subsequent formylation with DMF proceeds with a high, reproducible yield of 95% [1]. This is a critical differentiator from alternative routes, such as the one using 2,4,6-trichloroaniline, which is reported to suffer from low yields, high safety risks due to diazotization, and challenging waste streams that hinder scale-up [2]. The high-yield lithiation route demonstrates a clear advantage in process efficiency and cost-effectiveness for multi-step synthesis.
| Evidence Dimension | Isolated Yield of Target Compound |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Alternative route via 2,4,6-trichloroaniline diazotization |
| Quantified Difference | Reported as 'not high' and industrially disadvantageous vs. 95% |
| Conditions | Synthesis from 1,3,5-trichlorobenzene via n-BuLi lithiation and DMF quench at -78°C in THF |
Why This Matters
This high, reproducible yield directly translates to lower cost of goods and a more scalable, reliable supply chain for downstream pharmaceutical manufacturing.
- [1] Hubei Diehua New Material Technology Co., Ltd. 2,4,6-Trichlorobenzaldehyde Product Data. Accessed 2025. View Source
- [2] Jiangsu Xiandao Pharmaceutical Co., Ltd. Preparation method of 2,4,6-trichlorophenyl substituted acetone. Chinese Patent CN113004131A, June 22, 2021. View Source
